Midkine was first identified as a product of a retinoic acid-responsive gene during embryonic development . It is classified as a low molecular weight basic protein that binds heparin, sharing approximately 46% homology with pleiotrophin, another growth factor. The protein is secreted and exhibits diverse functions in both normal physiology and pathological conditions, particularly in cancer where its expression is often upregulated .
Human midkine can be synthesized using recombinant DNA technology. The process typically involves the following steps:
The molecular structure of human midkine consists of two distinct domains connected by a hinge region, stabilized by five disulfide bonds. The N-terminal domain (amino acids 15–52) and the C-terminal domain (amino acids 62–104) are critical for its biological activity .
Human midkine participates in various biochemical reactions:
Human midkine exerts its effects primarily through receptor-mediated signaling:
Human midkine has several applications in biomedical research:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1